

# The Environmental Profile of HCFO-1233zd: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 1-Chloro-3,3,3-trifluoro-1-propene

Cat. No.: B3333474

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## Introduction

As industries continue to seek environmentally benign alternatives to high global warming potential (GWP) compounds, hydrochlorofluoroolefins (HCFOs) have emerged as a promising class of next-generation refrigerants, blowing agents, and solvents. Among these, trans-1-chloro-3,3,3-trifluoropropene (HCFO-1233zd(E)) has garnered significant attention due to its favorable thermodynamic properties and perceived low environmental impact. This technical guide provides a comprehensive overview of the environmental fate and atmospheric lifetime of HCFO-1233zd(E), with a focus on its core environmental metrics, atmospheric degradation pathways, and the experimental methodologies used for their determination.

## Core Environmental Impact Metrics

The environmental impact of HCFO-1233zd(E) is primarily characterized by its atmospheric lifetime, Global Warming Potential (GWP), and Ozone Depletion Potential (ODP). These metrics are summarized in the table below, providing a clear comparison of its environmental footprint.

Parameter	Value	Reference(s)
Atmospheric Lifetime	42 days (AR6 value)	[1]
~36 days	[2]	
26 days	[3]	
Global Warming Potential (GWP)		
100-year time horizon	< 5	[2]
1 or less	[3]	
Ozone Depletion Potential (ODP)	< 0.0004	[1]
0.00034	[1][3]	
0.00030	[2]	
Photochemical Ozone Creation Potential (POCP)	3.6	[4]
Trifluoroacetic Acid (TFA) Molar Yield	~2%	[2]

## Atmospheric Lifetime and Degradation

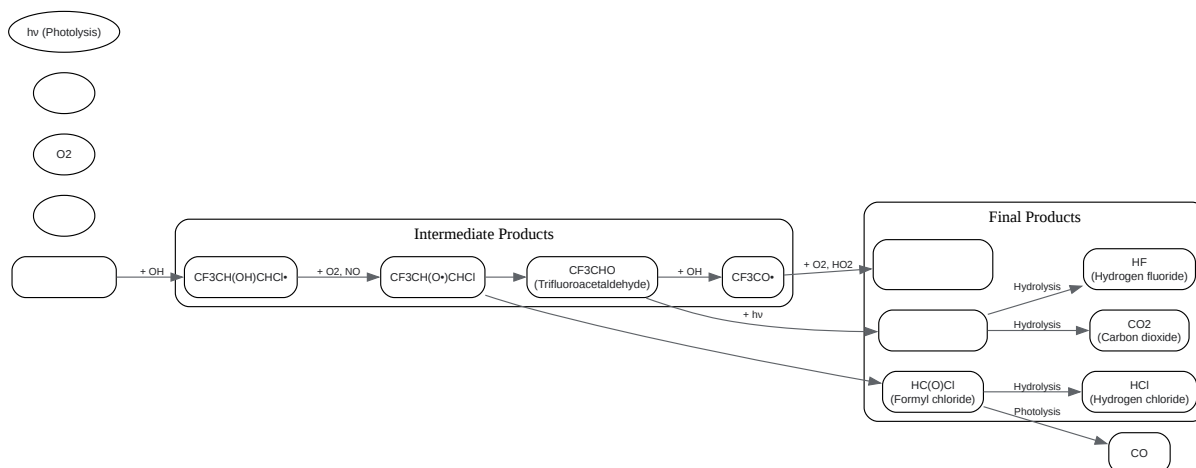
The short atmospheric lifetime of HCFO-1233zd(E) is a key attribute contributing to its low GWP. This rapid degradation is primarily driven by its reaction with hydroxyl radicals (OH) in the troposphere.

## Initiation of Atmospheric Degradation

The atmospheric degradation of HCFO-1233zd(E) is predominantly initiated by the addition of the OH radical to the carbon-carbon double bond. This reaction is significantly faster than for saturated hydrofluorocarbons (HFCs), leading to a much shorter atmospheric persistence. The reaction with chlorine atoms (Cl) and ozone (O<sub>3</sub>) are considered minor loss processes.

## Atmospheric Degradation Pathway

The initial reaction with OH radicals leads to the formation of two possible fluoroalkoxy radicals. The subsequent reactions of these intermediates, in the presence of oxygen ( $O_2$ ) and nitrogen oxides ( $NO_x$ ), lead to a cascade of products. The primary atmospheric degradation pathway is visualized in the diagram below.



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Caption: Atmospheric degradation pathway of HCFO-1233zd(E).

A significant intermediate in this pathway is trifluoroacetaldehyde ( $CF_3CHO$ ). The fate of  $CF_3CHO$  is a critical determinant of the final product distribution. It can undergo photolysis to

form carbonyl fluoride ( $\text{COF}_2$ ) or react with OH radicals. The reaction with OH radicals can lead to the formation of trifluoroacetic acid (TFA), a persistent environmental compound. However, for HCFO-1233zd(E), the molar yield of TFA is low, estimated to be around 2%.<sup>[2]</sup> The major final degradation products are hydrogen fluoride (HF), hydrogen chloride (HCl), and carbon dioxide ( $\text{CO}_2$ ).

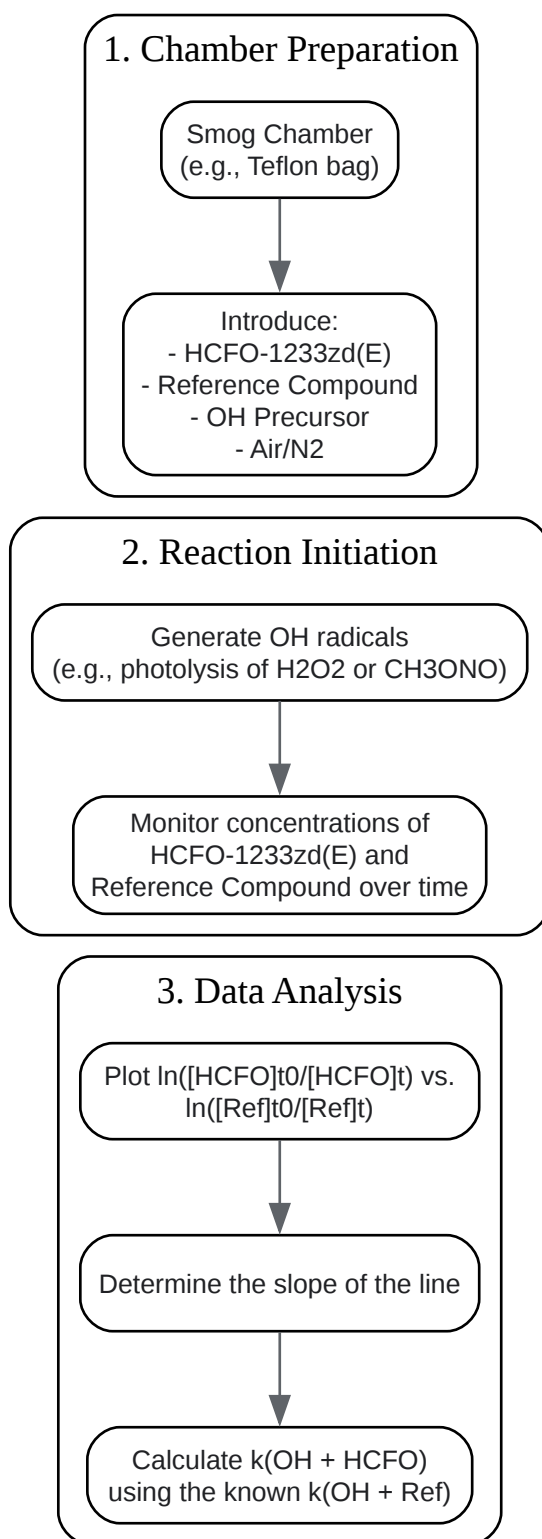
## Experimental Methodologies

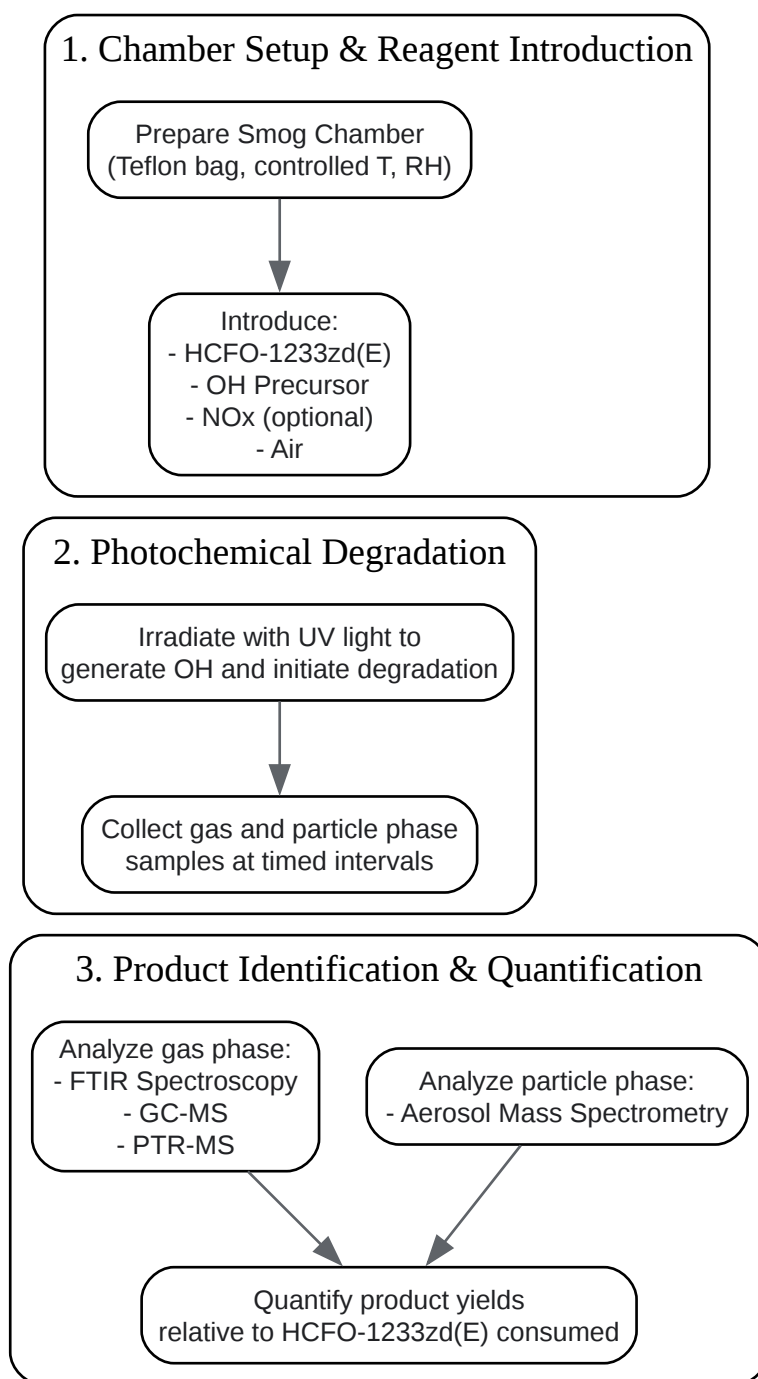
The determination of the environmental impact parameters of HCFO-1233zd(E) relies on a combination of laboratory experiments and atmospheric modeling. This section details the key experimental protocols employed.

### Determination of OH Reaction Rate Constant: The Relative Rate Method

The rate constant for the reaction of a compound with the OH radical is a crucial parameter for calculating its atmospheric lifetime. The relative rate method is a widely used experimental technique for this purpose.

Experimental Workflow:





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